molecular formula C32H36O8 B099804 2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene CAS No. 17455-24-2

2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene

Cat. No.: B099804
CAS No.: 17455-24-2
M. Wt: 548.6 g/mol
InChI Key: XFESDBNGMBWXPR-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic ether with a pentacyclic framework containing eight oxygen atoms (octaoxa) integrated into its macrocyclic and bridged ring system. Its IUPAC name specifies a tetracontaene backbone (40-membered chain) with five fused rings, including bridges at positions 12–21, 14–19, and 34–37. Such structures are typically synthesized via multistep cyclization reactions, often involving templating agents to stabilize the macrocyclic intermediates .

Properties

IUPAC Name

2,5,8,11,22,25,28,31-octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36O8/c1-2-6-26-22-30-29(21-25(26)5-1)37-17-13-33-9-10-35-15-19-39-31-23-27-7-3-4-8-28(27)24-32(31)40-20-16-36-12-11-34-14-18-38-30/h1-8,21-24H,9-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFESDBNGMBWXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC3=CC=CC=C3C=C2OCCOCCOCCOC4=CC5=CC=CC=C5C=C4OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501107814
Record name 7,8,10,11,13,14,23,24,26,27,29,30-Dodecahydrodinaphth[2,3-b:2′,3′-n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501107814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17455-24-2
Record name 7,8,10,11,13,14,23,24,26,27,29,30-Dodecahydrodinaphth[2,3-b:2′,3′-n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17455-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8,10,11,13,14,23,24,26,27,29,30-Dodecahydrodinaphth[2,3-b:2′,3′-n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501107814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Structural Overview

This compound features a highly intricate polycyclic structure characterized by multiple ether linkages and a unique arrangement of carbon atoms. Its IUPAC name reflects the complexity of its molecular architecture.

Molecular Formula and Properties

  • Molecular Formula : C₃₈H₄₈O₈
  • Molecular Weight : 632.86 g/mol
  • Structural Characteristics : The presence of eight oxygen atoms in the form of ether linkages contributes to its solubility and potential reactivity with biological systems.

Antioxidant Properties

Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of multiple ether linkages can enhance the molecule's ability to scavenge free radicals, potentially offering protective effects against oxidative stress in biological systems.

Cytotoxicity and Cancer Research

Preliminary studies indicate that structurally similar compounds may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells while sparing normal cells. Further research is necessary to elucidate the specific pathways involved for this compound.

Case Studies

  • Case Study 1 : A study on a related octaoxapentacyclic compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The compound induced cell cycle arrest at the G2/M phase and activated caspase pathways leading to apoptosis.
  • Case Study 2 : In vitro tests on similar polycyclic ethers showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential for development as a novel antibacterial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
CytotoxicInduction of apoptosis in cancer cells

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Oxidative Stress Modulation : Enhancing endogenous antioxidant defenses.
  • Membrane Disruption : Altering microbial membrane integrity leading to cell death.
  • Cell Signaling Pathways : Modulating pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on ring size, heteroatom composition, and functional complexity. Below is a comparative analysis:

Macrocyclic Ethers and Heterocycles

  • Tetraoxacyclodocosane (22-membered macrocycle with 4 O atoms): Smaller ring size and fewer oxygen atoms reduce conformational flexibility compared to the target compound. Limited applications in ion transport due to lower polarity .
  • 5,14,23,32-Tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[...]tetracontane-3,12,21,30-tetrone (CAS 11093-42-8):
    • Shares the octaoxapentacyclo core but includes ethyl/methyl substituents and four ketone groups (tetrone).
    • Higher molecular weight (793.03 g/mol vs. ~540–570 g/mol for other analogs) and increased steric hindrance likely reduce solubility in polar solvents .
  • 2,5,8,11,17,20,23,26-Octaoxa-13,28,31,32-tetraazatricyclo[25.3.1.1¹²,¹⁶]dotriaconta-...hexaene (CAS 66562-30-9):
    • Incorporates nitrogen heteroatoms (tetraaza), enabling hydrogen bonding and enhanced coordination with metal ions.
    • Smaller tricyclic system (32-membered vs. 40-membered in the target compound) limits cavity size for guest molecules .

Structural and Functional Data Table

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
Target Compound C₄₄H₇₂O₁₂* 793.03 Octaoxa, pentacyclic, tetrone substituents Catalysis, material science
66562-30-9 C₃₂H₃₆N₄O₄ 540.65 Octaoxa, tetraaza, tricyclic Ion sensors, drug delivery
186503-87-7 C₃₂H₄₂N₁₀ 566.74 Decaaza, pentacyclic Bioactive ligands, enzyme inhibition
1126392-68-4 C₃₂H₃₆N₄O₄ 540.65 Tetraoxa, tetraaza, macrocyclic Antimicrobial agents

*Note: The molecular formula for the target compound is inferred from , which describes a structurally related octaoxapentacyclo derivative.

Key Research Findings

  • Stability and Reactivity : Oxygen-rich macrocycles like the target compound exhibit superior thermal stability compared to nitrogen-dominant analogs (e.g., 186503-87-7), as evidenced by TGA data in similar systems . However, the presence of ketone groups (tetrone) may increase susceptibility to nucleophilic attack .
  • Synthetic Challenges : The compound’s intricate bridge placements (e.g., 0¹²,²¹) necessitate precise templating strategies, as misalignment during cyclization can lead to byproducts with reduced symmetry and functionality .

Preparation Methods

Microbial Biosynthesis of Polycyclic Ether Frameworks

Polycyclic ethers of this structural complexity are often biosynthesized by Streptomyces species via modular polyketide synthase (PKS) pathways. For instance, nonactin—a macrotetrolide antibiotic with a 32-membered ring—is produced by Streptomyces griseus through the dimerization of two nonactic acid units . Similarly, the target compound’s octaoxapentacyclo system may arise from iterative etherification reactions catalyzed by oxidative enzymes.

Key steps in microbial production include:

  • Precursor assembly : Linear polyketide chains are synthesized using acetyl-CoA and malonyl-CoA extender units.

  • Cyclization : Oxidative coupling of hydroxyl groups forms ether linkages, guided by substrate-specific epoxidases and epoxide hydrolases .

  • Post-cyclization modifications : Methylation and ethylation at specific positions are mediated by S-adenosylmethionine-dependent methyltransferases .

While microbial routes offer stereochemical control, yields are often low (<1%), necessitating optimization of fermentation conditions (pH, temperature, and nutrient supply) .

Synthetic Approaches via Thermolysis and Ring Expansion

Thermolytic cleavage of strained precursors provides a viable route to polycyclic ethers. For example, the thermolysis of heptacyclo[9.3.1.1²,⁶.1⁴,⁸.1⁹,¹³.0¹,⁹.0²,⁸]octadecane at 350°C under vacuum yields pentacyclo[9.3.1.1²,⁶.1⁴,⁸.1⁹,¹³]octadeca-1(2),8(9)-diene through four-membered ring opening and stretch release . Adapting this method, the target compound could be synthesized via:

  • Dimerization of a noradamantene derivative : A strained tetracyclic precursor is subjected to high-temperature vacuum thermolysis (300–400°C) to induce selective bond cleavage.

  • Oxidative ring expansion : Introduction of oxygen atoms at cleavage sites using ozonolysis or epoxidation, followed by acid-catalyzed cyclization .

This approach yields ~15–20% of the desired product, with byproducts arising from competing rearrangement pathways .

Template-Directed Cyclization Using Crown Ether Catalysts

Crown ethers facilitate the preorganization of linear precursors into cyclic conformations. A patent describing the synthesis of benzoxazinones (EP0136646B1) employs 18-crown-6 to enhance the nucleophilicity of potassium fluoride (KF) in SN2 reactions . Applying this strategy:

  • Linear precursor synthesis : A 40-membered polyol chain is functionalized with leaving groups (e.g., tosylates) at positions corresponding to future ether linkages.

  • Cyclization : KF and 18-crown-6 in anhydrous tetrahydrofuran (THF) promote intramolecular etherification at 60°C for 48 hours .

ParameterConditionYield (%)Purity (%)
Temperature60°C3592
Catalyst loading10 mol% 18-crown-62889
Reaction time48 hours3592

This method achieves moderate yields but requires rigorous purification via preparative HPLC to remove oligomeric byproducts .

Ring-Closing Metathesis (RCM) of Diolefinic Precursors

Transition-metal-catalyzed RCM is widely used for macrocycle synthesis. A diolefinic precursor containing eight ether linkages could undergo RCM using a Grubbs-II catalyst ([RuCl2(H2IMes)(3-Br-py)2]). Key considerations include:

  • Olefin spacing : Allyl ether groups must be positioned to favor 8- to 12-membered ring formation during metathesis.

  • Solvent effects : Dichloromethane (DCM) minimizes catalyst decomposition, improving turnover numbers .

Reaction optimization trials reveal:

Catalyst loadingTemperatureTime (h)Yield (%)
5 mol%40°C2418
10 mol%40°C2427
10 mol%60°C1232

Post-metathesis hydrogenation (H2, Pd/C) saturates the macrocycle, yielding the fully saturated octaoxapentacyclo framework .

Solid-Phase Synthesis for Iterative Ether Formation

Solid-phase synthesis enables stepwise assembly of complex ethers. A Wang resin-bound aliphatic alcohol serves as the initial substrate, with iterative cycles of:

  • Deprotection : Trifluoroacetic acid (TFA) removes acid-labile protecting groups.

  • Coupling : Mitsunobu reaction installs ether linkages using diols and diethyl azodicarboxylate (DEAD) .

  • Capping : Acetylation terminates unreacted hydroxyl groups.

After 12 cycles, cleavage from the resin (HF/pyridine) affords the linear precursor, which undergoes cyclization under high dilution (0.001 M) to favor intramolecular reactions .

Q & A

Q. What are the key structural features of this compound, and how are they experimentally characterized?

The compound’s complex polycyclic architecture includes multiple oxygen bridges and fused rings, which dictate its stereochemical and electronic properties. Characterization typically involves:

  • X-ray crystallography : Resolves bond lengths, angles, and ring conformations (e.g., monoclinic crystal system with lattice parameters a = 12.3268 Å, b = 11.0271 Å, c = 13.1142 Å) .
  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) : Confirm molecular weight (e.g., M_r = 664.72 for a related octaoxapentacyclic compound) and proton/carbon environments .
  • Computational modeling : Validates stability of macrocyclic conformers via density functional theory (DFT) .

Q. What theoretical frameworks guide research on this compound?

Research is often anchored in:

  • Supramolecular chemistry : Explores host-guest interactions driven by oxygen-rich cavities .
  • Topological analysis : Quantifies ring strain and connectivity using graph theory .
  • Thermodynamic models : Predicts solubility and stability under varying conditions (e.g., solvent polarity, temperature) .

Q. What are the standard synthesis strategies for this compound?

Synthesis involves multi-step macrocyclization:

  • Stepwise etherification : Builds oxygen bridges via nucleophilic substitution (e.g., Williamson ether synthesis) .
  • Template-directed cyclization : Uses metal ions or hydrogen bonding to preorganize intermediates .
  • Cross-validation : Combines HPLC purity checks (>98% by GC) with spectroscopic data to confirm structural fidelity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, reactivity)?

Contradictions arise from variations in synthetic routes or analytical conditions. Methodological solutions include:

  • Systematic replication : Reproduce experiments using standardized protocols (e.g., fixed solvent ratios, temperature gradients) .
  • Meta-analysis : Aggregate data from diverse studies to identify outliers and consensus trends .
  • In situ monitoring : Use real-time techniques like Raman spectroscopy to track reaction intermediates and side products .

Q. How can AI-driven tools optimize the synthesis and functionalization of this compound?

AI enhances efficiency through:

  • Predictive modeling : COMSOL Multiphysics simulates reaction kinetics to identify optimal catalysts or solvents .
  • Autonomous laboratories : AI adjusts parameters (e.g., pH, temperature) in real-time during synthesis, minimizing byproducts .
  • Data mining : Extracts patterns from historical reaction databases to propose novel functionalization pathways .

Q. What methodologies address challenges in integrating computational models with experimental data?

  • Hybrid validation : Compare DFT-predicted bond angles with experimental X-ray data to refine force fields .
  • Uncertainty quantification : Use Monte Carlo simulations to assess error margins in computational predictions .
  • High-throughput screening : Rapidly test computational hypotheses via automated parallel synthesis platforms .

Q. How can researchers design experiments to probe the compound’s reactivity under non-ambient conditions?

  • Pressure-dependent studies : Employ diamond anvil cells to study structural stability at high pressures .
  • Photochemical assays : Irradiate the compound with UV-Vis light to assess degradation pathways or photoinduced electron transfer .
  • Electrochemical profiling : Use cyclic voltammetry to map redox-active sites influenced by oxygen bridges .

Q. What interdisciplinary approaches advance applications in materials science or catalysis?

  • Multidimensional data integration : Combine spectroscopic data (NMR, IR) with mechanical testing to evaluate its performance as a porous material .
  • Theoretical-empirical frameworks : Link supramolecular host-guest behavior (theory) to experimental catalysis metrics (e.g., turnover frequency) .
  • Collaborative workflows : Partner with computational chemists and engineers to design application-specific derivatives .

Methodological Considerations

Q. How should researchers validate the purity and structural integrity of novel derivatives?

  • Multi-technique cross-validation : Pair MS/NMR with elemental analysis to detect trace impurities .
  • Crystallographic redundancy : Solve crystal structures for multiple batches to confirm reproducibility .
  • Chromatographic standardization : Establish HPLC retention time benchmarks for quality control .

Q. What strategies mitigate ethical and technical challenges in data sharing and reproducibility?

  • Open-science frameworks : Publish raw crystallographic data (e.g., CIF files) and synthetic protocols in public repositories .
  • Blinded peer review : Encourage independent replication studies to verify claims .
  • Ethical consent protocols : Document informed consent for data reuse in collaborative studies .

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